Hebevinoside VI
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Overview
Description
The compound “Hebevinoside VI” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:
Formation of the core structure: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional group introduction: This involves the addition of hydroxyl, methyl, and other groups through reactions such as hydroxylation, methylation, and glycosylation.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: To maximize yield and purity, conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of biocatalysts: Enzymes may be employed to achieve specific stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or oxygen gas.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen gas, and catalysts like platinum or palladium.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: As a probe for studying biochemical pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Properties
CAS No. |
101365-08-6 |
---|---|
Molecular Formula |
C41H68O12 |
Molecular Weight |
753 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)29-26(51-37-34(49)32(47)31(46)27(18-42)52-37)17-41(8)35-24(43)16-23-22(39(35,6)14-15-40(29,41)7)12-13-28(38(23,4)5)53-36-33(48)30(45)25(44)19-50-36/h10,16,21-22,24-37,42-49H,9,11-15,17-19H2,1-8H3/t21-,22+,24-,25-,26+,27-,28?,29+,30+,31-,32-,33-,34-,35?,36+,37-,39+,40-,41+/m1/s1 |
InChI Key |
MPXQWAXHGMPSTR-CEVSYPAPSA-N |
SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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